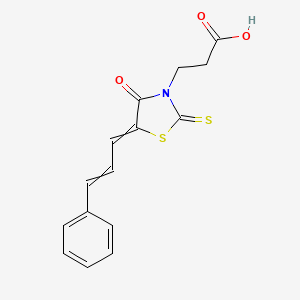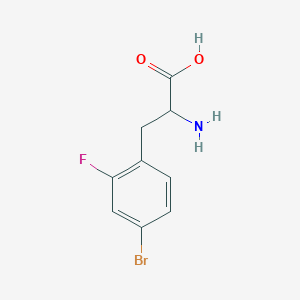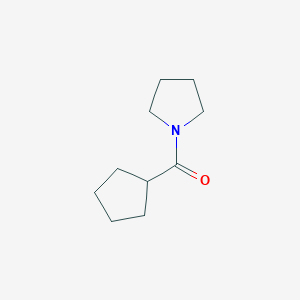
(E)-2-methylbut-2-enoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-methylbut-2-enoyl chloride, also known as 3,3-Dimethylacryloyl chloride or 3-Methyl-2-butenoyl chloride, is an organic compound with the molecular formula C5H7ClO. It is a colorless to yellow liquid that is commonly used as a reagent in organic synthesis. This compound is known for its high reactivity, particularly in the formation of esters and amides.
Méthodes De Préparation
(E)-2-methylbut-2-enoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 3,3-dimethylacrylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
(CH3)2C=CHCOOH + SOCl2 → (CH3)2C=CHCOCl + SO2 + HCl
This method is efficient and yields a high purity product. Industrial production methods often utilize continuous flow processes to ensure consistent quality and high throughput. In these processes, the acid chloride is reacted with alcohols in the presence of a base such as triethylamine to form the desired esters .
Analyse Des Réactions Chimiques
(E)-2-methylbut-2-enoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: It can be used as a monomer in polymerization reactions to form polymers with specific properties.
Common reagents used in these reactions include silylketene acetals, which react with this compound in acetonitrile to give δ-ethylenic β-keto esters . The major products formed from these reactions depend on the specific nucleophile or reagent used.
Applications De Recherche Scientifique
(E)-2-methylbut-2-enoyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of polymers, resins, and adhesives.
Mécanisme D'action
The mechanism of action of (E)-2-methylbut-2-enoyl chloride involves its high reactivity towards nucleophiles. The compound readily reacts with nucleophiles to form covalent bonds, leading to the formation of esters, amides, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
(E)-2-methylbut-2-enoyl chloride can be compared with other similar compounds such as:
3-Methylcrotonoyl chloride: Similar in structure and reactivity, used in similar applications.
Senecioyl chloride: Another name for 3-Methyl-2-butenoyl chloride, highlighting its structural similarity.
The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of derivatives, making it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C5H7ClO |
|---|---|
Poids moléculaire |
118.56 g/mol |
Nom IUPAC |
2-methylbut-2-enoyl chloride |
InChI |
InChI=1S/C5H7ClO/c1-3-4(2)5(6)7/h3H,1-2H3 |
Clé InChI |
TUNLYEHIVPWOHK-UHFFFAOYSA-N |
SMILES |
CC=C(C)C(=O)Cl |
SMILES canonique |
CC=C(C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1636713.png)







![1-[(2,6-dimethylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1636754.png)




